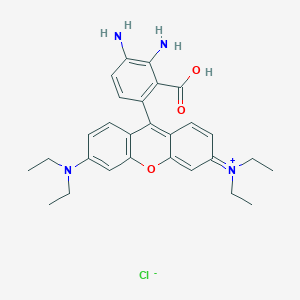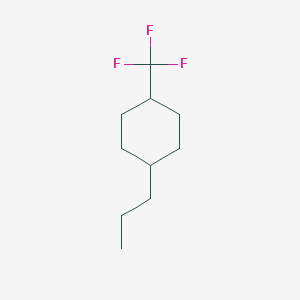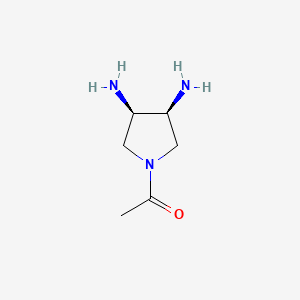
9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” is a synthetic organic compound that belongs to the xanthylium family. These compounds are known for their vibrant colors and are often used as dyes or pigments in various applications. The unique structure of this compound allows it to interact with light in specific ways, making it useful in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” typically involves multiple steps:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.
Introduction of amino and carboxy groups: The aromatic ring is then functionalized with amino and carboxy groups through nitration, reduction, and carboxylation reactions.
Final assembly: The functionalized aromatic ring is then coupled with the xanthylium core under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow systems: For large-scale production with consistent quality.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Dye synthesis: Used as a precursor for various dyes and pigments.
Photochemical studies: Due to its interaction with light.
Biology
Fluorescent markers: Used in biological imaging and diagnostics.
Enzyme assays: As a substrate or inhibitor in biochemical assays.
Medicine
Drug development: Potential use in developing new therapeutic agents.
Diagnostic tools: As a component in diagnostic kits.
Industry
Textile industry: As a dye for fabrics.
Printing industry: In inks and toners.
Mécanisme D'action
The compound exerts its effects through:
Interaction with light: Absorbing and emitting light at specific wavelengths.
Binding to biological targets: Such as proteins or nucleic acids, altering their function.
Chemical reactivity: Participating in redox reactions and forming covalent bonds with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another xanthylium dye with similar applications.
Fluorescein: A related compound used in similar scientific and industrial applications.
Uniqueness
Functional groups: The presence of amino and carboxy groups provides unique reactivity.
Color properties: Specific absorption and emission characteristics make it suitable for specialized applications.
Propriétés
Formule moléculaire |
C28H33ClN4O3 |
|---|---|
Poids moléculaire |
509.0 g/mol |
Nom IUPAC |
[9-(3,4-diamino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34;/h9-16,29H,5-8,30H2,1-4H3,(H,33,34);1H |
Clé InChI |
VNLPDFYHNFSJLG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C(=C(C=C4)N)N)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)

![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)


